molecular formula C6H7N3O2 B185660 2-Amino-6-methyl-5-nitropyridine CAS No. 22280-62-2

2-Amino-6-methyl-5-nitropyridine

Cat. No. B185660
Key on ui cas rn: 22280-62-2
M. Wt: 153.14 g/mol
InChI Key: BGMZTBKXOFFTBJ-UHFFFAOYSA-N
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Patent
US08383644B2

Procedure details

6-Methyl-5-nitro-pyridin-2-ylamine (1.0 g) was treated with acetic anhydride according to General Procedure Y to give N-(6-Methyl-5-nitro-pyridin-2-yl)-acetamide (1.2 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[CH3:1][C:2]1[N:7]=[C:6]([NH:8][C:12](=[O:14])[CH3:13])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=CC(=N1)N)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=N1)NC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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